Dimeric vs. Monomeric Scaffold Topology
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline incorporates two quinoline pharmacophores connected via a para-substituted phenoxy linker with ethylene spacers, yielding a molecular volume substantially larger than that of monomeric 4-phenoxyquinoline PDGFR inhibitors such as Ki6783 (MW ≈ 380–420 Da) [1]. While Ki6783 inhibited PDGF receptor autophosphorylation with an IC50 of 0.20 μM but was inactive against EGFR at 100 μM, no direct kinase profiling data exist for the target bisquinoline . The dimeric topology may confer distinct polypharmacology, binding-site residence time, or target selectivity relative to mono-quinoline analogs, but this remains an untested class-level inference [1].
| Evidence Dimension | Molecular scaffold topology and molecular weight |
|---|---|
| Target Compound Data | MW = 510.6 Da; bisquinoline dimer with ethylene-phenoxy linker |
| Comparator Or Baseline | Ki6783 (4-phenoxyquinoline monomer, MW ≈ 380–420 Da); PDGFR IC50 = 0.20 μM; EGFR inactive at 100 μM |
| Quantified Difference | Target compound is a dimeric bisquinoline (>100 Da heavier); no direct activity comparison available |
| Conditions | In vitro kinase autophosphorylation assays (comparator data only) |
Why This Matters
Procurement for kinase inhibitor screening must account for the dimeric scaffold, which may exhibit divergent selectivity and binding kinetics not captured by monomeric 4-phenoxyquinoline SAR.
- [1] Kubo, K. et al. Synthesis and structure–activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorg. Med. Chem. 2003, 11(23), 5117-5133. View Source
